2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a dihydropyran ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the trifluoromethyl group plays a significant role in its interactions with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation and cell signaling .
Pharmacokinetics
The trifluoromethyl group is known to play a significant role in the pharmacokinetics of many drugs, influencing their stability, lipophilicity, and metabolic stability .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, including anti-inflammatory and anti-viral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid. For instance, the compound’s stability may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a suitable dihydropyran derivative with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylacrylic acid: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethylpyridines: These compounds also feature a trifluoromethyl group and are used in pharmaceuticals and agrochemicals
Uniqueness
2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid is unique due to its specific structure, which combines the properties of a dihydropyran ring with a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1,5H,2-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNNFUVEYJDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(COC1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580191-49-5 |
Source
|
Record name | 6-(trifluoromethyl)-5,6-dihydro-2H-pyran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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